REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:10])=[O:9])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.ClC1C=C(C=CC=1)C(OO)=[O:19]>ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:10])(=[O:19])=[O:9])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1
|
Name
|
4-fluoro-1-methylsulfinyl-2-nitrobenzene
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)S(=O)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred at a temperature in the region of 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
is then left
|
Type
|
CUSTOM
|
Details
|
to reheat to a temperature in the region of 20° C
|
Type
|
FILTRATION
|
Details
|
It is then filtered through sintered glass
|
Type
|
WASH
|
Details
|
the solid is washed with dichloromethane
|
Type
|
WASH
|
Details
|
The filtrate is washed with an aqueous sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried over magnesium sulfate
|
Type
|
ADDITION
|
Details
|
treated with 3S black
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a column of 125 g of silice (particle size 40-63 μm)
|
Type
|
WASH
|
Details
|
eluting with pure dichloromethane
|
Type
|
ADDITION
|
Details
|
The fractions containing the expected product
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |